(S)-3-Acetyl-4-benzyloxazolidin-2-one

Catalog No.
S1800121
CAS No.
132836-66-9
M.F
C12H13NO3
M. Wt
219.24
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Acetyl-4-benzyloxazolidin-2-one

CAS Number

132836-66-9

Product Name

(S)-3-Acetyl-4-benzyloxazolidin-2-one

IUPAC Name

(4S)-3-acetyl-4-benzyl-1,3-oxazolidin-2-one

Molecular Formula

C12H13NO3

Molecular Weight

219.24

InChI

InChI=1S/C12H13NO3/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m0/s1

SMILES

CC(=O)N1C(COC1=O)CC2=CC=CC=C2

(S)-3-Acetyl-4-benzyloxazolidin-2-one is an Evans-type chiral auxiliary used to direct stereoselective carbon-carbon bond formation in asymmetric synthesis. Its core function relies on the (S)-configured benzyl group at the C4 position, which creates a sterically defined environment to shield one face of the corresponding enolate. The N-acetyl group makes this compound a specific precursor for generating chiral acetate enolates, which are fundamental two-carbon building blocks in the synthesis of complex organic molecules like polyketides and non-proteogenic amino acids. The auxiliary is typically removed under mild conditions, often allowing for its recovery and recycling.

In asymmetric synthesis using Evans auxiliaries, the N-acyl group is not a generic placeholder but a critical determinant of stereochemical control. Substituting this N-acetyl group with an N-propionyl or other acyl group directly alters the structure of the resulting enolate and the geometry of the transition state in subsequent reactions like aldol additions or alkylations. For example, N-acetyl and N-propionyl auxiliaries often yield different levels of diastereoselectivity and can even lead to different major diastereomers under certain conditions. Therefore, the selection between (S)-3-Acetyl-4-benzyloxazolidin-2-one and its N-propionyl analog is a deliberate choice based on the precise stereochemistry required in the target molecule, making them functionally non-interchangeable for a given synthetic goal.

Processability Advantage: High-Fidelity Cleavage and Auxiliary Recovery

A key procurement consideration for chiral auxiliaries is the ability to remove them efficiently without product degradation and, ideally, to recover the auxiliary for reuse. The N-acyloxazolidinone scaffold excels in this regard. Cleavage with lithium hydroperoxide (LiOOH) selectively attacks the desired exocyclic acyl group to release the chiral product. In contrast, using a simpler base like lithium hydroxide (LiOH) can lead to undesired endocyclic cleavage, destroying the auxiliary and complicating purification.

Evidence DimensionCleavage Regioselectivity
Target Compound DataSelective exocyclic cleavage with LiOOH
Comparator Or BaselineLiOH, which favors non-selective endocyclic cleavage
Quantified DifferenceQualitative but high-impact difference in reaction outcome (product vs. side-product)
ConditionsHydrolytic cleavage of the N-acyl group

This selective cleavage enables high-yield recovery of the final product and recycling of the expensive chiral auxiliary, directly reducing the effective cost of a multi-step synthesis.

Precursor Suitability: The Direct Source for Chiral Acetate Enolates

This compound's primary role is to serve as a direct and reliable precursor to the chiral acetate enolate. While other N-acyl analogs like the N-propionyl or N-butyryl versions are used to form longer-chain enolates, they cannot be used to install the fundamental two-carbon acetate unit. The N-acetyl group is essential for applications requiring the asymmetric alkylation of an acetate unit or its use in acetate aldol reactions.

Evidence DimensionGenerated Enolate Structure
Target Compound DataForms a chiral acetate (C2) enolate equivalent
Comparator Or Baseline(S)-4-Benzyl-3-propionyl-2-oxazolidinone, which forms a chiral propionate (C3) enolate
Quantified DifferenceFundamentally different chemical entity (acetate vs. propionate enolate)
ConditionsDeprotonation with a suitable base (e.g., NaHMDS, LDA, Bu2BOTf)

For any synthetic route that requires the stereocontrolled addition of a two-carbon acetyl group, this specific compound is the required precursor within the Evans auxiliary system.

Differentiation in Aldol Reactions: Lower Selectivity Profile vs. N-Propionyl Analog Under Standard Conditions

In standard boron- or titanium-mediated aldol reactions, N-acetyl oxazolidinones typically exhibit lower diastereoselectivity compared to their N-propionyl counterparts. For example, alkylation of the propionyl analog can achieve diastereomeric ratios of 98:2. While high selectivity can be achieved with N-acetyl groups using alternative auxiliaries (e.g., thiazolidinethiones) or specific Lewis acids, this lower intrinsic selectivity with the oxazolidinone core is a key differentiator. This makes the N-propionyl analog the more common choice for reliably accessing the standard 'Evans syn' aldol adduct.

Evidence DimensionTypical Diastereoselectivity in Aldol/Alkylation Reactions
Target Compound DataGenerally lower diastereoselectivity in standard aldol reactions
Comparator Or Baseline(S)-4-Benzyl-3-propionyl-2-oxazolidinone, which provides high diastereoselectivity (e.g., 98:2 d.r.)
Quantified DifferenceReduced stereochemical control under standard conditions
ConditionsBoron- or titanium-mediated aldol additions; enolate alkylations

This clarifies procurement decisions: select the N-propionyl analog for maximal 'syn' selectivity in standard aldol reactions, and select this N-acetyl compound for acetate enolate generation or when exploring alternative stereochemical outcomes.

Core Building Block for Asymmetric Synthesis of α-Substituted Carboxylic Acids

This compound is the designated starting material for syntheses requiring the generation of a chiral acetate enolate for subsequent alkylation. This pathway provides reliable access to a wide range of enantiomerically enriched α-substituted acetic acid derivatives, which are valuable intermediates in pharmaceutical synthesis.

Synthesis of β-Hydroxy Acetates via Asymmetric Aldol Addition

When the synthetic target is a chiral β-hydroxy acetate, this compound serves as the essential precursor. Its enolate can be added to various aldehydes to construct the desired stereocenters, a key transformation in the synthesis of natural products like polyketides.

Cost-Sensitive Processes Requiring Auxiliary Recovery and Reuse

In large-scale or cost-optimized syntheses, the ability to recover the chiral auxiliary is paramount. The established protocols for the selective cleavage of the N-acyl bond from the oxazolidinone core make this compound suitable for workflows where the auxiliary is recycled to minimize overall process costs.

XLogP3

1.7

Wikipedia

(S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone

Dates

Last modified: 08-15-2023

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